![molecular formula C8H10ClNO B1644657 4-Chloro-2-[(methylamino)methyl]phenol CAS No. 38926-77-1](/img/structure/B1644657.png)
4-Chloro-2-[(methylamino)methyl]phenol
Overview
Description
“4-Chloro-2-[(methylamino)methyl]phenol” is a chemical compound with the CAS Number: 38926-77-1 . It has a molecular weight of 171.63 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “4-Chloro-2-[(methylamino)methyl]phenol” involves the reaction of 5-Chloro-2-hydroxybenzaldehyde with methanamine in methanol . The reaction is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-[(methylamino)methyl]phenol” is represented by the InChI code: 1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-2-[(methylamino)methyl]phenol” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Anticancer Activity
Research on Schiff bases related to the structural framework of 4-Chloro-2-[(methylamino)methyl]phenol has shown promising anticancer activity. A study synthesized and characterized Schiff bases with phenol derivatives, demonstrating their cytotoxicity against cancer cell lines, including HeLa and MCF-7. The compounds bound to DNA through electrostatic interactions, suggesting a mechanism for their anticancer effects (Uddin et al., 2020).
Environmental Degradation
The degradation of chlorophenols, which share a chloro- and phenol functional group with 4-Chloro-2-[(methylamino)methyl]phenol, has been extensively studied. For instance, the electrochemical oxidation of 4-chloro-3-methyl phenol using Ti/SnO2-Sb/PbO2 electrodes highlighted the role of hydroxyl radicals and active chlorine in breaking down the compound, offering insights into potential environmental applications for similar compounds (Song et al., 2010).
Analytical Chemistry
Studies have also focused on the determination of phenolic compounds in water and industrial effluents, indicating the importance of phenol derivatives in monitoring and managing environmental pollutants. Liquid-solid extraction techniques have been developed for phenolic compounds, demonstrating the relevance of 4-Chloro-2-[(methylamino)methyl]phenol in analytical and environmental chemistry (Castillo et al., 1997).
Pharmacological Effects
Research on chlorogenic acid, a phenolic compound, has revealed various therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory effects. These findings suggest that structurally similar compounds like 4-Chloro-2-[(methylamino)methyl]phenol could also possess significant biological and pharmacological applications (Naveed et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-chloro-2-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABHGYPDBKOQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(methylamino)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



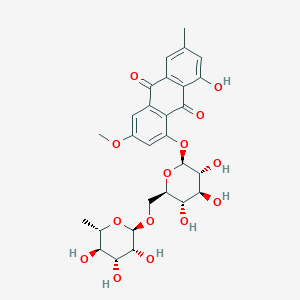
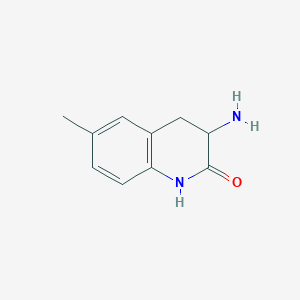
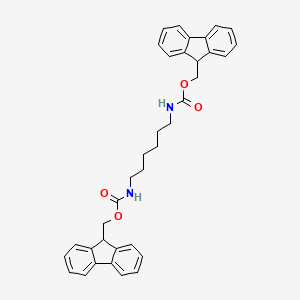

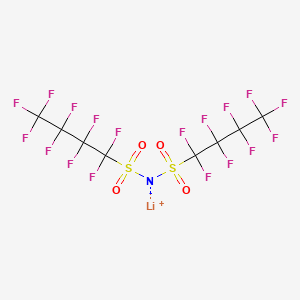
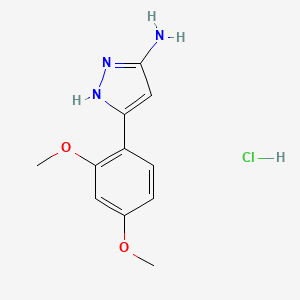
![2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane](/img/structure/B1644622.png)
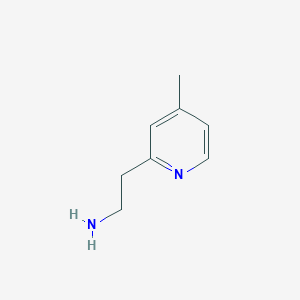
![1-[(4-Tert-butylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1644627.png)




